N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide is a sulfonamide-based compound with the molecular formula C12H15N3O3S2 and a molecular weight of 313.39. This compound has gained significant attention in pharmaceutical research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds, such as benzimidazole derivatives, have been shown to target oxidative stress and inflammatory markers . Another study suggests that N4-substituted sulfonamides, which are structurally related to the compound , act as inhibitors of dihydrofolate reductase (DHFR) .
Mode of Action
It’s known that benzimidazole derivatives can suppress oxidative stress and inflammatory markers . In the case of N4-substituted sulfonamides, they inhibit DHFR, an enzyme involved in the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis .
Biochemical Pathways
The compound likely affects the biochemical pathways related to oxidative stress and inflammation. It may downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB), and upregulate the expression of anti-inflammatory cytokine IL-10 .
Result of Action
The compound may exhibit protective effects against conditions like methotrexate-induced intestinal mucositis by reducing oxidative stress and inflammation . It may also inhibit the growth of certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide involves the formation of the imidazole ring, which is a key component in many functional molecules . The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the imidazole ring.
Sulfonylation: The imidazole ring is then sulfonylated using sulfonyl chloride reagents.
Acetylation: The final step involves the acetylation of the sulfonylated imidazole to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide is unique due to its specific structure, which includes both an imidazole ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15N3O3S
- Molecular Weight : 335.37 g/mol
Biological Activities
The biological activities of this compound have been explored in various studies, focusing on its pharmacological potential against several diseases.
Antiviral Activity
Recent research has highlighted the antiviral properties of compounds containing imidazole and benzimidazole moieties. These compounds have shown effectiveness against viruses such as Hepatitis C and HIV. The mechanism often involves the inhibition of viral replication by targeting specific viral proteins or enzymes.
Compound | Target Virus | IC50 (μM) | Reference |
---|---|---|---|
This compound | HCV NS5B | 0.35 | |
Benzimidazole Derivative | HIV | 0.028 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that derivatives of imidazole exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate to good activity |
Case Study 1: Antiviral Efficacy
In a recent study examining the efficacy of various benzimidazole derivatives against Hepatitis C virus (HCV), this compound was found to inhibit the NS5B RNA polymerase with an IC50 value of 0.35 μM. This suggests a promising avenue for further development as an antiviral agent.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited moderate to strong antibacterial activity, supporting its potential use in treating bacterial infections.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors involved in viral replication or bacterial growth. For instance, the sulfonamide group enhances binding affinity to viral enzymes, thereby inhibiting their function.
Properties
IUPAC Name |
N-[4-[(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-9(16)14-10-3-5-11(6-4-10)20(17,18)15-8-7-13-12(15)19-2/h3-6H,7-8H2,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUIFVHTNWAIAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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